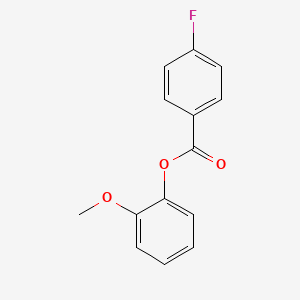

2-methoxyphenyl 4-fluorobenzoate

Description

Chemical Classifications and Structural Context within Aromatic Esters

2-Methoxyphenyl 4-fluorobenzoate (B1226621) belongs to the class of organic compounds known as aromatic esters. nih.gov These are characterized by an ester functional group (–COO–) where the carbonyl group is attached to two aromatic rings. In this specific molecule, the ester linkage connects a 4-fluorobenzoyl group to a 2-methoxyphenyl (guaiacol) moiety.

Aromatic esters are prevalent in various applications, from fragrances to pharmaceuticals and polymers. waseda.jp The specific combination of a fluorinated acid part and a methoxy-substituted phenol (B47542) part in 2-methoxyphenyl 4-fluorobenzoate places it in a category of esters with potential for specialized applications.

Genesis of Research Interest in Related Chemical Entities

The scientific interest in compounds like this compound stems from the unique properties imparted by its constituent functional groups. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. researchgate.net Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to biological targets, and modify physicochemical properties such as lipophilicity and bioavailability. lincoln.ac.ukresearchgate.net About 20% of all pharmaceuticals contain fluorine. researchgate.net

Similarly, the methoxy (B1213986) group is a common feature in many biologically active compounds and advanced materials. Its presence can influence receptor binding and the electronic nature of the aromatic system. lincoln.ac.uk The study of methoxy-substituted aromatic compounds is extensive, with research exploring their roles in enhancing or modifying the properties of a parent molecule.

The combination of these two functionalities on an aromatic ester core has driven research into related molecules for applications in areas such as liquid crystals. nih.govresearchgate.net The specific arrangement of these groups can lead to desirable properties like specific mesophase behaviors and dielectric anisotropy, which are crucial for display technologies. beilstein-journals.org

Overview of Academic Research Trajectories for the Compound

While direct and extensive research focused solely on this compound is not widely published, its academic research trajectory can be inferred from studies on closely related compounds. The primary areas of investigation for similar aromatic esters include materials science, particularly the development of liquid crystals, and medicinal chemistry.

Research into fluorinated liquid crystals has explored compounds with similar structures. For instance, a homologous series of fluorinated liquid crystals, 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate, has been synthesized and studied for their mesomorphic properties. nih.gov This indicates a research interest in the combination of the 2-methoxyphenyl group with fluorinated aromatic moieties for creating new optical materials. nih.gov

In the realm of structural chemistry, the crystal structure of a closely related compound, 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, has been determined. researchgate.net Such studies are fundamental to understanding the solid-state conformation and intermolecular interactions, which are crucial for designing new materials with specific properties.

The synthesis of aromatic esters is a well-established field, with various methods available for their preparation. waseda.jpnih.gov The synthesis of compounds like this compound can be achieved through standard esterification reactions, for example, by reacting 4-fluorobenzoyl chloride with guaiacol (B22219). The development of novel and more efficient catalytic methods for synthesizing aromatic esters continues to be an active area of research. waseda.jp

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.113 | 184 | 253.687 |

| Guaiacol (2-Methoxyphenol) | C₇H₈O₂ | 124.14 | 28-32 | 205 |

| Phenyl benzoate (B1203000) | C₁₃H₁₀O₂ | 198.22 | 68-70 | 298-299 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-17-12-4-2-3-5-13(12)18-14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXABKPIDKBEMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxyphenyl 4 Fluorobenzoate

Conventional Esterification Reactions

Traditional methods for synthesizing 2-methoxyphenyl 4-fluorobenzoate (B1226621) rely on well-established esterification reactions, including the Steglich and acid chloride-mediated protocols. These techniques are widely used in organic synthesis for their reliability and effectiveness.

Steglich Esterification Protocols

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to harsher conditions. wikipedia.orgnih.gov This reaction typically involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction proceeds at room temperature and is tolerant of a variety of functional groups. wikipedia.org

The mechanism involves the activation of the carboxylic acid (4-fluorobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can then be attacked by the alcohol (guaiacol). However, a side reaction can occur where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive towards the alcohol. organic-chemistry.org DMAP acts as an acyl-transfer catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium salt. This intermediate is more reactive towards the alcohol and is not prone to rearrangement, thus minimizing the formation of byproducts and increasing the ester yield. organic-chemistry.org The byproduct of the reaction, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. wikipedia.org

Table 1: Illustrative Conditions for Steglich Esterification of Guaiacol (B22219) with 4-Fluorobenzoic Acid

| Parameter | Condition | Purpose |

| Reactants | Guaiacol, 4-Fluorobenzoic Acid | Formation of the ester product |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl-transfer catalyst, suppresses side reactions |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Provides a medium for the reaction |

| Temperature | Room Temperature | Allows for mild reaction conditions |

| Work-up | Filtration of DCU, aqueous wash, chromatography | Isolation and purification of the product |

Acid Chloride-Mediated Esterification

A common and robust method for the synthesis of esters is the reaction of an alcohol with an acid chloride. In the case of 2-methoxyphenyl 4-fluorobenzoate, this would involve the reaction of guaiacol with 4-fluorobenzoyl chloride. researchgate.netyoutube.com This method, often a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. researchgate.netstansacademy.comyoutube.com

The reaction is generally fast and often proceeds to high yields. The use of an acid chloride, which is more reactive than the corresponding carboxylic acid, drives the reaction to completion. The procedure involves dissolving the phenol (B47542) in a basic solution, followed by the addition of the acid chloride. youtube.comyoutube.com Vigorous shaking or stirring is usually required to ensure proper mixing of the reactants. stansacademy.comyoutube.com

Table 2: Typical Conditions for Acid Chloride-Mediated Esterification

| Parameter | Condition | Purpose |

| Reactants | Guaiacol, 4-Fluorobenzoyl Chloride | Formation of the ester product |

| Base | Pyridine, Sodium Hydroxide | Neutralizes HCl byproduct |

| Solvent | Dichloromethane, Toluene, Water (biphasic) | Provides a medium for the reaction |

| Temperature | 0 °C to Room Temperature | To control the reaction rate |

| Work-up | Aqueous wash, extraction, recrystallization | Isolation and purification of the product |

Advanced Synthesis Approaches

To address some of the limitations of conventional methods, such as long reaction times and the use of hazardous reagents, more advanced synthetic strategies have been developed. These include microwave-assisted synthesis and the application of green chemistry principles.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. anton-paar.comrasayanjournal.co.in This is due to the efficient and direct heating of the reaction mixture by microwaves, which can lead to temperatures far above the boiling point of the solvent in a sealed vessel. anton-paar.com

For the synthesis of this compound, a mixture of 4-fluorobenzoic acid, guaiacol, and a suitable catalyst could be irradiated in a microwave reactor. mdpi.com Both acid-catalyzed and solvent-free conditions have been successfully applied to the microwave-assisted synthesis of other phenyl esters. sci-hub.se For instance, the esterification of various carboxylic acids with phenols has been achieved using a solid-supported acid catalyst under microwave irradiation without any solvent. sci-hub.se

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered.

One approach is the use of more environmentally benign solvents. A solvent selection guide for Steglich-type esterifications has been developed to aid in choosing greener alternatives to traditional solvents. Another strategy is to employ catalytic rather than stoichiometric reagents. For example, the use of a reusable solid acid catalyst for esterification can reduce waste compared to using a stoichiometric amount of a coupling agent like DCC. sci-hub.se

A notable green alternative to traditional esterification methods is the base-catalyzed synthesis of phenyl esters using diphenyl carbonate. rsc.org In this process, a carboxylic acid reacts with diphenyl carbonate in the presence of a base to yield the desired phenyl ester. This method avoids the use of corrosive acid chlorides and the formation of stoichiometric byproducts.

Derivatization Strategies

The this compound molecule can serve as a scaffold for the synthesis of more complex derivatives with potentially interesting biological or material properties. researchgate.net Derivatization can be targeted at either the 2-methoxyphenyl or the 4-fluorobenzoyl moiety.

For instance, further functionalization of the aromatic rings is possible through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered. The ester linkage itself can be a site for chemical transformation. For example, transesterification reactions could be employed to exchange the 2-methoxyphenyl group for a different alcohol. rsc.org

Furthermore, the synthesis of a library of related compounds can be achieved by using a variety of substituted benzoic acids or phenols in the initial esterification reaction. For example, various 4-alkyl substituted benzoic acids can be used to prepare a range of phenyl benzoate (B1203000) derivatives. google.com Similarly, derivatives of 4-fluorobenzoic acid can be used to introduce different functional groups into the final product. globalscientificjournal.com

Synthesis as a Curcumin (B1669340) Monoester Derivative

Curcumin, a principal component of turmeric, is characterized by its two phenolic 4-hydroxy-3-methoxyphenyl groups. wikipedia.org These phenolic hydroxyls are available for chemical modification, including esterification. While a direct synthesis of this compound from curcumin is not extensively documented, a plausible synthetic pathway can be proposed based on the known reactivity of curcumin.

The synthesis would likely involve a selective mono-esterification of one of the phenolic hydroxyl groups of curcumin with 4-fluorobenzoyl chloride. This reaction would typically be carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction solvent is often a non-protic organic solvent like dichloromethane or tetrahydrofuran.

Proposed Reaction Scheme:

The challenge in this synthesis lies in achieving mono-substitution over di-substitution and preventing reactions at the central β-diketone moiety. Control of stoichiometry and reaction conditions would be crucial. Subsequent cleavage of the remaining phenolic group and the heptadienedione chain would be necessary to yield the final this compound, a complex and likely low-yielding process.

A variety of curcumin derivatives have been synthesized by modifying its phenolic groups, indicating the feasibility of such esterification reactions. wikipedia.orgnih.gov

Synthesis as an Eugenol (B1671780) Derivative

Eugenol, the main constituent of clove oil, is a readily available starting material for the synthesis of this compound. The synthetic strategy involves two key transformations: the isomerization of the allyl group of eugenol to a propenyl group, followed by oxidative cleavage to yield vanillin (B372448). Vanillin can then be converted to the target ester.

Alternatively, the allyl group of eugenol can be protected or modified before proceeding with the esterification of the phenolic hydroxyl group. However, a more direct route involves the conversion of eugenol to a precursor that can be readily esterified. For instance, eugenol can be converted to guaiacol (2-methoxyphenol) which can then be directly esterified.

Esterification of eugenol derivatives is a common practice. For example, various eugenyl benzoates have been synthesized by reacting eugenol with different benzoyl chlorides in the presence of a base. iitk.ac.in

Table 1: Synthesis of Eugenol Derivatives

| Starting Material | Reagent | Product | Reference |

| Eugenol | Benzoyl chloride, Pyridine | Eugenyl benzoate | iitk.ac.in |

| Eugenol | Acetic anhydride (B1165640) | Eugenyl acetate | iitk.ac.in |

Synthesis as a Vanillin Derivative

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an excellent precursor for the synthesis of this compound. The synthesis involves the esterification of the phenolic hydroxyl group of vanillin with 4-fluorobenzoyl chloride. The aldehyde group in vanillin can be retained or modified depending on the desired final product. If the target is strictly this compound, the aldehyde group would need to be removed, for instance, through oxidation to a carboxylic acid followed by decarboxylation, or via a reduction to a methyl group.

A more direct approach is the esterification of a vanillin derivative where the aldehyde group has been modified. For example, the synthesis of 4-(isopropoxymethyl)-2-methoxyphenyl isobutyrate has been reported from 4-(isopropoxymethyl)-2-methoxyphenol, a vanillin derivative, and isobutyryl chloride.

Table 2: Synthesis of Vanillin Derivatives

| Starting Material | Reagent | Product | Reference |

| 4-(Isopropoxymethyl)-2-methoxyphenol | Isobutyryl chloride, DMAP | 4-(Isopropoxymethyl)-2-methoxyphenyl isobutyrate | |

| Vanillin | Benzoyl chloride, Pyridine | 4-Formyl-2-methoxyphenyl (B587787) benzoate |

The synthesis of the closely related compound, 4-formyl-2-methoxyphenyl 4-chlorobenzoate, has been achieved via the esterification of vanillin with p-chlorobenzoyl chloride using pyridine as a catalyst. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Elucidation of Reaction Mechanisms and Pathways

The primary reaction mechanism for the synthesis of this compound from a phenolic precursor and 4-fluorobenzoyl chloride is nucleophilic acyl substitution . Two common methods for carrying out this transformation are the Schotten-Baumann reaction and the Yamaguchi esterification.

Schotten-Baumann Reaction:

This method involves the reaction of an alcohol or phenol with an acyl chloride in the presence of an aqueous base, such as sodium hydroxide, or an organic base like pyridine. pw.livechemistry-reaction.comvedantu.combyjus.comnumberanalytics.com

The mechanism proceeds in the following steps:

Deprotonation of the phenol: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

Nucleophilic attack: The phenoxide ion attacks the electrophilic carbonyl carbon of the 4-fluorobenzoyl chloride, forming a tetrahedral intermediate.

Leaving group departure: The tetrahedral intermediate collapses, and the chloride ion, a good leaving group, is expelled, leading to the formation of the ester, this compound.

The base plays a crucial role in not only activating the phenol but also in neutralizing the HCl generated during the reaction. chemistry-reaction.com

Yamaguchi Esterification:

This method is particularly useful for the synthesis of sterically hindered esters and macrolactones. wikipedia.orgresearchgate.netorganic-chemistry.orgjk-sci.com It involves the use of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

The mechanism is as follows:

Formation of a mixed anhydride: The carboxylic acid (in this case, 4-fluorobenzoic acid) reacts with the Yamaguchi reagent in the presence of a base like triethylamine to form a highly reactive mixed anhydride.

Acyl-pyridinium salt formation: DMAP, a potent nucleophile, attacks the less sterically hindered carbonyl group of the mixed anhydride to form an acyl-pyridinium intermediate.

Nucleophilic attack by the alcohol: The phenolic hydroxyl group of the 2-methoxyphenol derivative then attacks the activated acyl-pyridinium salt.

Ester formation: The departure of DMAP results in the formation of the desired ester.

The Yamaguchi esterification is known for its mild reaction conditions and high yields. researchgate.netorganic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2 Methoxyphenyl 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-methoxyphenyl 4-fluorobenzoate (B1226621) provides detailed information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The aromatic protons of the 2-methoxyphenyl and 4-fluorobenzoyl moieties are expected to appear in the downfield region of the spectrum, typically between δ 6.8 and 8.2 ppm, due to the deshielding effect of the aromatic rings. The protons of the methoxy (B1213986) group (-OCH₃) will be observed as a sharp singlet in the upfield region, generally around δ 3.8 ppm.

The splitting patterns of the aromatic protons are governed by the spin-spin coupling between adjacent protons. The protons on the 4-fluorobenzoyl ring will exhibit coupling to the neighboring fluorine atom, leading to more complex splitting patterns.

Table 1: Predicted ¹H NMR Data for 2-Methoxyphenyl 4-Fluorobenzoate

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet of doublets | 2H | Protons ortho to the carbonyl group on the 4-fluorobenzoyl ring |

| ~7.20 | Triplet | 2H | Protons meta to the carbonyl group on the 4-fluorobenzoyl ring |

| ~7.30 | Multiplet | 1H | Aromatic proton on the 2-methoxyphenyl ring |

| ~7.15 | Multiplet | 1H | Aromatic proton on the 2-methoxyphenyl ring |

| ~7.00 | Multiplet | 2H | Aromatic protons on the 2-methoxyphenyl ring |

| ~3.85 | Singlet | 3H | Methoxy group protons |

Note: The predicted chemical shifts and multiplicities are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum, around δ 164-166 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon of the methoxy group will be observed at approximately δ 55-56 ppm. The carbon atoms of the 4-fluorobenzoyl ring will show coupling with the fluorine atom, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~167 (d) | C-F carbon on the 4-fluorobenzoyl ring |

| ~151 | Carbon attached to the methoxy group on the 2-methoxyphenyl ring |

| ~140 | Carbon attached to the ester oxygen on the 2-methoxyphenyl ring |

| ~132 (d) | Carbons ortho to the carbonyl group on the 4-fluorobenzoyl ring |

| ~129 | Quaternary carbon on the 4-fluorobenzoyl ring |

| ~127 | Aromatic CH carbon on the 2-methoxyphenyl ring |

| ~123 | Aromatic CH carbon on the 2-methoxyphenyl ring |

| ~120 | Aromatic CH carbon on the 2-methoxyphenyl ring |

| ~115 (d) | Carbons meta to the carbonyl group on the 4-fluorobenzoyl ring |

| ~112 | Aromatic CH carbon on the 2-methoxyphenyl ring |

| ~56 | Methoxy carbon (-OCH₃) |

Note: The predicted chemical shifts are based on the analysis of related structures and established ¹³C NMR correlations. The 'd' indicates a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY)

Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within a molecule. A COSY spectrum displays correlations between protons that are coupled to each other. For this compound, the COSY spectrum would show cross-peaks between adjacent aromatic protons on both the 2-methoxyphenyl and 4-fluorobenzoyl rings, confirming their relative positions. No cross-peaks would be observed for the methoxy singlet as it has no proton neighbors to couple with. This technique is invaluable for unambiguously assigning the proton signals in complex aromatic systems.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides characteristic fingerprints of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group will be prominent, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-F stretching vibration will likely be observed in the 1100-1200 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (methoxy group) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1280 | Strong | Asymmetric C-O-C stretching (ester) |

| ~1150 | Strong | C-F stretching |

| ~1050 | Strong | Symmetric C-O-C stretching (ether) |

Note: The predicted wavenumbers are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. The symmetric stretching of the C=C bonds in the aromatic rings would be a prominent feature. The C-H stretching vibrations will also be visible. The C=O stretching vibration, although present, is typically weaker in Raman than in IR spectra.

Table 4: Predicted FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Strong | Aromatic C-H stretching |

| ~1600 | Very Strong | Aromatic C=C ring stretching |

| ~1000 | Strong | Aromatic ring breathing mode |

Note: The predicted wavenumbers and intensities are based on general principles of Raman spectroscopy for aromatic esters.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For organic compounds like this compound, the chromophores, or light-absorbing parts of the molecule, are the aromatic rings and the carbonyl group of the ester.

Conjugated π-electron systems, such as those in aromatic rings, are the primary chromophores that absorb light in the 200 to 800 nm region. msu.edu The presence of both a methoxy-substituted phenyl ring and a fluoro-substituted phenyl ring, connected by an ester group, would result in a complex UV-Vis spectrum. Typically, aromatic compounds exhibit strong absorptions. For instance, the π → π* transitions in benzene (B151609) rings usually occur below 280 nm. mdpi.com The addition of substituents like the methoxy group (an auxochrome) can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the molar absorptivity (a hyperchromic effect).

The spectrum of this compound is expected to show characteristic bands corresponding to the electronic transitions within its two aromatic rings and the ester carbonyl group. The precise λmax values are influenced by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom and ester linkage. In general, conjugated systems of double bonds shift absorption maxima to longer wavelengths. msu.edu Studies on similar complex molecules show that multiple absorption bands can appear across the UV range. mdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₄H₁₁FO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (246.23 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide structural clues. The ester linkage is a common site for fragmentation. Expected fragmentation pathways would include:

Cleavage of the ester bond to produce a 4-fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z 123.

Formation of a 2-methoxyphenoxy radical and a corresponding cation.

Loss of the methoxy group (-OCH₃) from the molecular ion or fragment ions.

Analysis of various compounds by mass spectrometry shows characteristic fragmentation patterns that are used to identify structural motifs. nist.govnist.gov While specific experimental data for this compound is not published, the fragmentation can be predicted based on the known behavior of benzoate (B1203000) esters and substituted aromatic compounds.

X-ray Diffraction (XRD) for Crystalline Structure Determination

While the specific crystal structure of this compound has not been reported, data from closely related compounds offer insight into the expected structural features. For example, the crystal structure of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate , a structurally similar molecule, has been determined. researchgate.net It crystallizes in the monoclinic space group P2₁/c. researchgate.net Another relevant structure is a co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid , which provides data on the conformation of the 4-fluorobenzoic acid moiety. eurjchem.com This co-crystal also crystallizes in the monoclinic system, space group P2₁/c. eurjchem.com

These related structures suggest that the phenyl rings in this compound are likely to be non-coplanar, with a significant dihedral angle between them. The crystal packing would be stabilized by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds.

Table 1: Crystallographic Data for Structurally Related Compounds

| Parameter | 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate researchgate.net | 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal eurjchem.com |

|---|---|---|

| Formula | C₁₆H₁₂ClFO₅ | C₁₄H₁₁FN₂O₂S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 14.7536(6) | 11.7869(14) |

| b (Å) | 7.8281(3) | 4.0326(5) |

| c (Å) | 14.0501(7) | 27.625(3) |

| β (°) | 111.174(5) | 92.731(10) |

| Volume (ų) | 1513.13(12) | 1311.6(3) |

| Z | 4 | 4 |

Stereochemical Analysis (e.g., Circular Dichroism)

Stereochemical analysis investigates the three-dimensional arrangement of atoms and its consequences on the properties of a molecule. Techniques like Circular Dichroism (CD) are particularly useful for studying chiral molecules.

Circular dichroism is the differential absorption of left- and right-circularly polarized light and is exhibited by optically active molecules. wikipedia.org this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral solvent, it would not exhibit a circular dichroism spectrum.

However, CD spectroscopy could become relevant if the molecule were studied in a chiral environment, such as when interacting with or bound to a chiral macromolecule like a protein or DNA. scispace.comichorlifesciences.com In such cases, an "induced" circular dichroism (ICD) spectrum might be observed. This ICD signal would provide information about the conformation of the small molecule when it is bound to the chiral host. There are no published studies indicating that this compound has been analyzed using this technique.

Computational and Theoretical Chemistry Investigations of 2 Methoxyphenyl 4 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine molecular systems at the atomic level. For a molecule like 2-methoxyphenyl 4-fluorobenzoate (B1226621), these calculations can predict a wide array of properties, from its three-dimensional shape to its electronic behavior.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is frequently employed for its accuracy in predicting molecular properties for a wide range of organic compounds. nih.govnih.gov For 2-methoxyphenyl 4-fluorobenzoate, the application of the B3LYP functional would be instrumental in obtaining a precise description of its electronic and structural parameters. Studies on similar aromatic esters and ethers have demonstrated the robustness of the B3LYP functional in providing results that correlate well with experimental data where available. ajchem-a.comajchem-a.com

The choice of a basis set is a critical component of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. A commonly used and well-regarded basis set for molecules containing first and second-row elements is the 6-31G(d,p) basis set. This split-valence basis set is augmented with polarization functions on both heavy atoms (d) and hydrogen atoms (p), which allows for a more accurate description of the anisotropic electron density distribution in the molecule. For more refined calculations, larger basis sets such as 6-311++G(d,p) can be utilized, which include diffuse functions to better describe weakly bound electrons. ajchem-a.comajchem-a.comopenaccesspub.org The optimization of the molecular geometry of this compound using such basis sets is a crucial step to locate the minimum energy conformation on the potential energy surface.

To investigate the electronic absorption properties, such as the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. ajchem-a.com This extension of DFT allows for the calculation of excited state energies and, consequently, the prediction of electronic transition wavelengths and oscillator strengths. For this compound, TD-DFT calculations, often performed at the B3LYP level, would elucidate the nature of its electronic transitions, identifying them as, for example, π→π* or n→π* transitions, which are characteristic of the aromatic rings and the carbonyl group.

Molecular Geometry Optimization and Analysis

The first step in a computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms. This process involves minimizing the energy of the molecule with respect to the coordinates of its atoms. For this compound, this would result in the prediction of key structural parameters. While specific data for the title compound is not available, a table of expected parameters that would be determined is presented below.

| Parameter | Description | Expected Outcome for this compound |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C bonds in the phenyl rings would be approximately 1.39 Å. The C=O bond of the ester group would be shorter, around 1.20 Å. The C-O ester bond would be around 1.36 Å, and the C-F bond would be approximately 1.35 Å. |

| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Angles within the phenyl rings would be close to 120°. The C-O-C angle of the ester linkage and the C-O-C angle of the methoxy (B1213986) group would be around 115-120°. |

| Dihedral Angles (°) | The angle between two intersecting planes, which describes the rotation around a bond. | The dihedral angle between the two phenyl rings would be a key determinant of the overall molecular conformation and would influence its electronic properties. |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, while the LUMO is likely to be centered on the electron-withdrawing 4-fluorobenzoyl moiety. The analysis of these orbitals provides a qualitative understanding of the charge transfer that can occur within the molecule.

| Parameter | Description | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating character. A higher value suggests a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting character. A lower value suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. Green regions represent neutral electrostatic potential.

In the case of this compound, the MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen of the ester group, making it a likely site for electrophilic attack. The hydrogen atoms of the phenyl rings would be represented by regions of positive potential (blue). This analysis provides a visual and intuitive guide to the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals of a wave function into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This approach provides a quantitative description of electron delocalization and hyperconjugative interactions by analyzing all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de

For this compound, NBO analysis reveals the intricate network of intramolecular charge transfer and electron delocalization that governs its properties. Key interactions typically involve the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals (π*) of the aromatic rings and the carbonyl group.

The most significant hyperconjugative interactions expected in this compound would include:

LP (O) → π (C=C):* Delocalization from the lone pairs of the methoxy and ester oxygen atoms to the antibonding π* orbitals of the phenyl rings.

LP (O) → π (C=O):* Charge transfer from the lone pair of the ester ether oxygen to the antibonding π* orbital of the carbonyl group.

π (C=C) → π (C=C):* Intramolecular charge transfer between the two aromatic rings through the ester bridge.

LP (F) → π (C=C):* Delocalization from the fluorine atom's lone pairs into the fluorophenyl ring.

The stabilization energy, E(2), associated with each donor-acceptor interaction quantifies the strength of the electron delocalization. Higher E(2) values indicate a more significant interaction. A representative table of potential NBO analysis results is shown below.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound This table presents hypothetical data to illustrate typical NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) on Methoxy | π* (C5-C6) of Phenyl Ring | ~5.8 | Hyperconjugation |

| LP (O2) on Ester | π* (C7=O3) of Carbonyl | ~25.1 | Resonance/Hyperconjugation |

| π (C9-C10) of Fluorophenyl | π* (C11-C12) of Fluorophenyl | ~18.5 | π-Delocalization |

| LP (F) on Fluorophenyl | π* (C9-C10) of Fluorophenyl | ~3.2 | Hyperconjugation |

Atoms in Molecule (AIM) Theory for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de This theory partitions a molecule into atomic basins, and the interactions between these atoms are characterized by the properties of the electron density at specific points called bond critical points (BCPs). uni-rostock.deias.ac.in

The nature of a chemical bond is determined by analyzing the values of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)) at the BCP. ias.ac.in

Shared Interactions (Covalent Bonds): Characterized by high ρ(r), a negative Laplacian (∇²ρ(r) < 0), and a negative total energy density (H(r) < 0).

Closed-Shell Interactions (Ionic, van der Waals, Hydrogen Bonds): Characterized by low ρ(r), a positive Laplacian (∇²ρ(r) > 0), and a total energy density (H(r)) that is either slightly negative or positive. ias.ac.in

In this compound, AIM analysis would be used to characterize the covalent bonds (C-C, C-H, C-O, C=O, C-F) and to identify weaker non-covalent intramolecular interactions, such as potential C-H···O or C-H···F contacts that might influence the molecule's preferred conformation.

Table 2: Representative AIM Topological Parameters for Selected Bonds in this compound This table presents hypothetical data to illustrate typical AIM analysis results.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C=O (Carbonyl) | ~0.35 | ~ +0.20 | ~ -0.40 | Polar Covalent |

| C-O (Ester) | ~0.24 | ~ +0.85 | ~ -0.18 | Polar Covalent |

| C-F (Aromatic) | ~0.21 | ~ +0.70 | ~ -0.15 | Polar Covalent |

| C-H···O | ~0.015 | ~ +0.05 | ~ +0.001 | Weak van der Waals |

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

The key global reactivity descriptors are:

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ ≈ (E_HOMO + E_LUMO) / 2)

Chemical Hardness (η): Measures the resistance to charge transfer. (η ≈ (E_LUMO - E_HOMO) / 2) A large HOMO-LUMO gap implies high hardness and high kinetic stability.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. (ω = μ² / 2η)

These parameters provide insight into the molecule's behavior in chemical reactions. For this compound, a relatively large chemical hardness would suggest good stability, while the electrophilicity index would quantify its ability to act as an electrophile.

Table 3: Calculated Global Reactivity Descriptors for this compound This table presents hypothetical data based on typical DFT calculations.

| Parameter | Formula | Value |

| E_HOMO | - | -6.5 eV |

| E_LUMO | - | -1.2 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |

| Global Softness (S) | 1 / η | 0.377 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / 2η | 2.79 eV |

Conformational Analysis and Stability Studies

Conformational analysis is the study of a molecule's energy as a function of its geometry, specifically the rotation around single bonds. lumenlearning.com The goal is to identify the most stable three-dimensional structures, known as conformers. researchgate.net This is typically achieved by performing a potential energy surface (PES) scan, where one or more torsion angles are systematically varied, and the energy is calculated at each step, optimizing the rest of the molecular geometry. q-chem.com

For this compound, the key flexible bonds are the C-O bonds of the ester linkage. A PES scan would involve rotating the dihedral angles defined by the planes of the two aromatic rings relative to the central ester group. The resulting energy profile would reveal the low-energy (stable) and high-energy (unstable) conformations. The most stable conformer, corresponding to the global minimum on the potential energy surface, is determined by a balance of steric hindrance (e.g., clashes between the rings) and stabilizing electronic effects like hyperconjugation.

The analysis would likely show that planar or near-planar arrangements are disfavored due to steric repulsion, while a twisted conformation is the most stable.

Non-Linear Optical (NLO) Property Assessment (e.g., First Hyperpolarizability)

Non-linear optical (NLO) materials exhibit a response that is not proportional to the strength of an applied electric field, a property crucial for technologies like optical switching and data storage. nih.gov Organic molecules with significant intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. nih.govaps.org

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ) in the presence of an electric field. The first hyperpolarizability (β or β_total) is the primary measure of second-order NLO activity. nih.gov

For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (fluorine, carbonyl) groups connected by a π-conjugated system facilitates ICT, suggesting potential NLO activity. DFT calculations are employed to compute the dipole moment (μ) and the components of the first hyperpolarizability tensor to arrive at the total value (β_total). A large β_total value indicates a strong NLO response.

Table 4: Calculated NLO Properties of this compound This table presents hypothetical data to illustrate a typical NLO property assessment.

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | ~3.5 D |

| Mean Polarizability | ⟨α⟩ | ~180 |

| First Hyperpolarizability | β_total | ~750 |

In-Depth Analysis of this compound Reveals Limited Publicly Available Interaction Data

Despite a thorough search of scientific literature and databases, detailed molecular interaction and structure-activity relationship (SAR) studies specifically focused on the chemical compound this compound are not publicly available. Therefore, a comprehensive analysis as per the requested outline cannot be provided at this time.

While the fields of computational chemistry and drug discovery have seen a surge in the application of techniques like in silico molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and theoretical SAR studies, it appears that this compound has not been a specific subject of such published research.

General methodologies for the topics outlined are well-established. For instance, in silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a small molecule ligand to a protein receptor. The analysis typically involves predicting the ligand-protein binding mode, calculating the binding energy, and estimating the inhibition constant (Ki).

Similarly, QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. Theoretical explorations of structure-activity relationships delve into the fundamental principles governing how a molecule's three-dimensional structure and electronic properties influence its biological effects.

However, without specific studies on this compound, it is impossible to provide any data on its interactions with biological receptors, its predicted binding energies, or any established quantitative or theoretical structure-activity relationships.

Research on similar compounds does offer a glimpse into the potential areas of interest. For example, a study on a related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, investigated its molecular docking with the cyclooxygenase-2 (COX-2) receptor, suggesting a potential anti-inflammatory application. fip.org Another study determined the crystal structure of 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, providing valuable data on its three-dimensional conformation. These examples highlight the types of analyses that would be necessary to build a comprehensive profile for this compound.

The absence of published data for this compound means that the following specific information, as requested in the article outline, cannot be generated:

Molecular Interactions and Structure Activity Relationship Sar Studies of 2 Methoxyphenyl 4 Fluorobenzoate

Theoretical Exploration of Structure-Activity Relationships:There are no theoretical SAR studies specifically focused on 2-methoxyphenyl 4-fluorobenzoate (B1226621).

Further experimental and computational research would be required to elucidate the molecular interactions and structure-activity relationships of 2-methoxyphenyl 4-fluorobenzoate.

Mechanistic Biochemical and Biological Activity Studies of 2 Methoxyphenyl 4 Fluorobenzoate and Analogs

Enzyme Inhibition Mechanism Studies (In vitro/In silico)

Cyclooxygenase (COX) Isoenzyme Inhibition (e.g., COX-1)

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov The two main isoforms, COX-1 and COX-2, are key targets for anti-inflammatory drugs. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and pain. nih.gov

Some derivatives of 2-methoxyphenyl 4-fluorobenzoate (B1226621) have been investigated for their COX inhibitory potential. For instance, a related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a derivative of vanillin (B372448), was studied for its anti-inflammatory activity through molecular docking with the COX-2 receptor. fip.org The study predicted that this vanillin derivative would have better activity than its parent compound, vanillin, based on its lower binding energy. fip.org

In vitro assays are commonly used to determine the inhibitory potential of compounds against COX-1 and COX-2. nih.gov These assays typically measure the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), in the presence of the test compound. nih.gov For example, the inhibitory activity of certain compounds is assessed by their ability to reduce PGE2 production in lipopolysaccharide-activated human blood. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter in these studies. nih.gov

Aldehyde Dehydrogenase (ALDH) Isoenzyme Inhibition (e.g., ALDH1A3)

The aldehyde dehydrogenase (ALDH) superfamily comprises 19 human isoforms that catalyze the oxidation of aldehydes to carboxylic acids. nih.gov The ALDH1A subfamily, including ALDH1A3, is crucial for retinoic acid biosynthesis, a key regulator of cell differentiation and proliferation. nih.gov Overexpression of ALDH1A3 has been linked to poor outcomes in various cancers, making it a therapeutic target. researchgate.netnih.govnih.gov

Derivatives of 2-methoxyphenyl 4-fluorobenzoate have been designed and synthesized as potential selective inhibitors of ALDH1A3. nih.govresearchgate.netnih.gov In one study, benzyloxybenzaldehyde derivatives were developed, and two compounds, ABMM-15 and ABMM-16, emerged as potent and selective inhibitors of ALDH1A3 with IC50 values of 0.23 µM and 1.29 µM, respectively. researchgate.netnih.gov Computational studies supported these findings, indicating a favorable binding of these compounds to the ALDH1A3 isoform. researchgate.netnih.gov The mechanism of inhibition for some ALDH inhibitors involves the formation of a reversible thiohemiacetal with a cysteine residue in the active site of the enzyme. nih.gov

Table 1: ALDH1A3 Inhibition by Benzyloxybenzaldehyde Analogs

| Compound | IC50 (µM) for ALDH1A3 |

|---|---|

| ABMM-15 | 0.23 |

| ABMM-16 | 1.29 |

This table displays the in vitro inhibitory potency of two benzyloxybenzaldehyde analogs against the ALDH1A3 enzyme.

Lipoxygenase Inhibition

Lipoxygenases (LOX) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent inflammatory mediators. Dual inhibitors of both COX-2 and 5-lipoxygenase (5-LO) are considered promising therapeutic agents for inflammatory diseases. nih.gov While direct studies on this compound's lipoxygenase inhibition are not specified in the provided context, the development of dual COX/LOX inhibitors highlights a relevant area of anti-inflammatory research. nih.gov

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Natural and synthetic compounds are continuously being screened for their AChE inhibitory potential. nih.govnih.gov In vitro assays, such as the one using 5,5′-dithio-bis-[2-nitrobenzoic acid] (DTNB), are employed to determine the AChE inhibitory activity of test compounds. nih.gov While there is no specific mention of this compound in this context, the search for novel AChE inhibitors is an active area of research.

P2Y12 Receptor Antagonism

The P2Y12 receptor is a crucial component in platelet activation and aggregation, making it a significant target for antiplatelet therapies to prevent thrombotic events. nih.govnih.gov P2Y12 receptor inhibitors can be classified as either irreversible (e.g., prasugrel) or reversible (e.g., ticagrelor, cangrelor) antagonists. nih.govnih.gov Some guanidine (B92328) derivatives have been investigated for their antiplatelet effects. For example, KR-32570, a novel guanidine derivative, was found to inhibit collagen-induced platelet aggregation. nih.gov Its mechanism of action involves the inhibition of arachidonic acid release, thromboxane (B8750289) A2 synthase, and the mobilization of cytosolic calcium. nih.gov This highlights the potential for compounds with similar structural features to interact with pathways related to platelet aggregation.

In Vitro Antimicrobial Activity Mechanisms

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov Thiosemicarbazides and their derivatives have been explored for their antibacterial properties. nih.gov In one study, a series of fluorobenzoylthiosemicarbazides were synthesized and tested against Gram-positive bacteria. nih.gov The antibacterial activity was found to be dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing promising activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 µg/mL. nih.gov Docking studies suggested that these compounds might act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov

In Vitro Antiparasitic Activity Mechanisms (e.g., Antileishmanial Activity)

Extensive literature searches did not yield specific studies on the in vitro antiparasitic or antileishmanial activity mechanisms of this compound. Therefore, this section details the mechanistic insights from research on structurally related compounds, providing a context for the potential bioactivity of benzoate (B1203000) esters and molecules containing a 2-methoxyphenyl moiety.

Research into analogous compounds suggests that the antileishmanial effects of novel chemical entities can be multifaceted, often involving the disruption of critical parasite cellular structures and metabolic pathways.

One area of investigation has been on derivatives containing the 2-methoxyphenyl group. For instance, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) has demonstrated significant in vitro activity against Leishmania mexicana. mdpi.com Mechanistic studies revealed that this compound induces profound ultrastructural changes in the parasite. These include the appearance of membrane blebbing, the formation of autophagosomes, detachment of the cell membrane, and disorganization of the mitochondria and kinetoplast. mdpi.com Furthermore, treatment with this analog was shown to trigger the production of reactive oxygen species (ROS) and lead to parasite apoptosis. mdpi.com The compound also exhibited inhibitory effects on L. mexicana arginase, an essential enzyme in the polyamine biosynthetic pathway of the parasite. mdpi.com

Another class of related compounds, cinnamic acid derivatives, which are also esters, has been evaluated for antileishmanial properties. Compounds such as piperonyl cinnamate (B1238496) have shown activity against Leishmania infantum. nih.gov Molecular docking studies for a potent cinnamamide (B152044) derivative suggested that its mechanism of action could involve the inhibition of key parasitic enzymes like aspartyl aminopeptidase (B13392206) and mitochondrial aldehyde dehydrogenase. nih.gov

The investigation of other heterocyclic compounds has also provided insights into potential antileishmanial mechanisms. For example, certain 4-aminoquinoline (B48711) derivatives have been found to induce depolarization of the parasite's mitochondrial membrane and increase the levels of ROS. researchgate.net Similarly, the inhibition of enzymes crucial for parasite survival, such as S-methyl-5-thioadenosine phosphorylase, which is involved in nucleotide production, has been proposed as a target for some antileishmanial agents. mdpi.com

While these findings relate to analogs and not to this compound itself, they highlight common mechanistic themes in the action of antiparasitic compounds, including mitochondrial disruption, induction of oxidative stress, and inhibition of essential parasite enzymes.

Antileishmanial Activity of Analogous Compounds

The following table summarizes the in vitro antileishmanial activity of various compounds structurally related to this compound, showcasing the types of data typically reported in such studies.

| Compound Name | Parasite Species | Activity (IC₅₀/EC₅₀ in µM) | Cell Type | Reference |

| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Leishmania mexicana | 3.21 | Promastigote | mdpi.com |

| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Leishmania mexicana | 0.26 | Amastigote | mdpi.com |

| Piperonyl cinnamate | Leishmania infantum | 42.80 | Promastigote | nih.gov |

| N-(4-isopropylbenzyl)cinnamamide | Leishmania infantum | 33.71 | Promastigote | nih.gov |

| AMQ-j (a 4-aminoquinoline derivative) | Leishmania amazonensis | 5.9 µg/mL | Promastigote | researchgate.net |

| AMQ-j (a 4-aminoquinoline derivative) | Leishmania amazonensis | 2.4 µg/mL | Amastigote | researchgate.net |

Potential Applications of 2 Methoxyphenyl 4 Fluorobenzoate in Advanced Synthetic Chemistry

Role as a Synthetic Intermediate in Complex Molecule Construction

As a substituted benzoate (B1203000) ester, 2-methoxyphenyl 4-fluorobenzoate (B1226621) holds significant potential as a versatile synthetic intermediate. Its structure offers multiple reactive sites that can be selectively targeted to build more elaborate molecular architectures. Ethyl 4-fluorobenzoate, a related compound, is recognized as a versatile building block for creating a variety of organic compounds. lookchem.com Similarly, 4-fluorobenzoic acid is often esterified to serve as a starting point for the synthesis of more complex derivatives, such as hydrazide Schiff bases and 1,3,4-oxadiazole (B1194373) analogs. researchgate.netglobalscientificjournal.com

The ester linkage in 2-methoxyphenyl 4-fluorobenzoate is a primary site for chemical transformation. It can undergo hydrolysis under acidic or basic conditions to yield 2-methoxyphenol and 4-fluorobenzoic acid. These products can then be utilized in subsequent synthetic steps. Alternatively, the ester can undergo transesterification with other alcohols to introduce different alkyl or aryl groups.

Furthermore, the two aromatic rings of the molecule provide platforms for various substitution reactions. The 2-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. This allows for the introduction of additional functional groups at specific positions on this ring. Conversely, the 4-fluorobenzoyl ring is deactivated towards electrophilic substitution but is susceptible to nucleophilic aromatic substitution, where the fluorine atom can be displaced by a suitable nucleophile. This reactivity allows for the introduction of a wide range of substituents onto the benzoyl moiety. The ability to selectively modify each ring makes this compound a valuable scaffold for creating diverse molecular structures.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Ester Hydrolysis | H₃O⁺ or OH⁻ | 2-Methoxyphenol and 4-Fluorobenzoic acid |

| Transesterification | R-OH, acid or base catalyst | 2-Methoxyphenol and new 4-fluorobenzoate ester |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substituted 2-methoxyphenyl ring |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-OH) | Substitution of the fluorine atom on the benzoyl ring |

Chemical Design Considerations in Prodrug Development

The design of prodrugs is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of therapeutic agents. Esters are frequently employed as promoieties in prodrug design because they can mask polar functional groups, thereby increasing lipophilicity and membrane permeability. In vivo, these ester linkages can be cleaved by esterase enzymes to release the active parent drug.

This compound can be considered a scaffold for the development of prodrugs. In this context, either the 2-methoxyphenol or the 4-fluorobenzoic acid part could be the active drug, with the other part acting as the promoiety. The presence of the fluorine atom on the benzoyl group can be particularly advantageous. Fluorine substitution is a common strategy in drug design as it can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. ontosight.ai

The rate of hydrolysis of the ester bond is a crucial factor in prodrug design, as it determines the rate of release of the active drug. The electronic properties of the substituents on the aromatic rings of this compound would influence this rate. The electron-donating methoxy group on the phenol (B47542) ring and the electron-withdrawing fluorine atom on the benzoyl ring would have opposing effects on the electrophilicity of the ester carbonyl carbon, thus modulating its susceptibility to enzymatic cleavage. These features allow for fine-tuning of the prodrug's activation rate.

Exploration in Materials Science Applications

The rigid, rod-like structure of many aromatic esters makes them candidates for applications in materials science, particularly in the field of liquid crystals. Research on compounds with similar structures to this compound suggests its potential in this area. For instance, a series of fluorinated liquid crystal compounds, 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate, have been synthesized and shown to exhibit mesomorphic (liquid crystalline) properties. researchgate.net These molecules share the substituted 2-methoxyphenyl and fluorophenyl moieties, indicating that the core structure of this compound is conducive to forming liquid crystalline phases.

The crystal packing and intermolecular interactions of a molecule are fundamental to its material properties. Studies on the crystal structure of 4-methoxyphenyl (B3050149) benzoate reveal that the dihedral angle between the two aromatic rings is a key parameter influencing the molecular packing. researchgate.netmanipal.edu In this compound, the presence of the methoxy and fluoro substituents would influence intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which in turn would dictate the solid-state properties and potential for forming ordered phases like liquid crystals. The interplay of these structural features could lead to materials with interesting optical or electronic properties.

Contribution to Novel Chemical Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of diverse compounds, known as a chemical library. These libraries can then be screened for biological activity or desired material properties. The structure of this compound makes it an excellent starting point or scaffold for the generation of such libraries.

By using this compound as a core structure, a library of derivatives can be created by systematically varying the substituents on both aromatic rings. For example, the 4-fluoro position on the benzoyl ring can be substituted with a variety of amines, alcohols, or thiols through nucleophilic aromatic substitution. Similarly, the 2-methoxyphenyl ring can be further functionalized using electrophilic substitution reactions. The development of 2,5-substituted benzoic acid inhibitors has demonstrated the utility of a core scaffold that allows for diverse chemical functionalization. nih.gov This approach allows for the exploration of a wide chemical space around the central benzoate structure, increasing the probability of discovering compounds with novel and useful properties. The synthesis of 1,4-benzodiazepine (B1214927) libraries from three simple components showcases the power of combinatorial approaches in generating structural diversity. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.